Equivalent NaV1.7 Potency with Superior Selectivity Over Cardiac NaV1.5 Compared to PF-05186462
AM-0466 exhibits an IC50 of 21 nM for human NaV1.7, identical to the comparator PF-05186462 [1]. However, AM-0466 demonstrates a selectivity margin of >1400-fold over the cardiac isoform NaV1.5 (IC50 >30 µM), whereas PF-05186462 is only qualitatively described as having 'no significant activity' against NaV1.5 . This quantitative selectivity data provides a clearer safety and off-target risk profile for AM-0466 in in vivo studies.
| Evidence Dimension | Potency and Isoform Selectivity |
|---|---|
| Target Compound Data | hNaV1.7 IC50 = 21 nM; hNaV1.5 IC50 >30 µM |
| Comparator Or Baseline | PF-05186462: hNaV1.7 IC50 = 21 nM; hNaV1.5 activity described as 'no significant activity' |
| Quantified Difference | Selectivity ratio >1400-fold for AM-0466; quantitative ratio not available for PF-05186462 |
| Conditions | In vitro electrophysiology assays (IonWorks or similar) for human channels |
Why This Matters
A precisely defined selectivity window for AM-0466 allows researchers to confidently interpret in vivo results as being driven by NaV1.7 inhibition rather than potential confounding cardiac effects.
- [1] Graceffa, R. F. et al. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. J. Med. Chem. 2017, 60 (14), 5990-6017. DOI: 10.1021/acs.jmedchem.6b01850 View Source
